molecular formula C8H7BrN2O2S B2980473 Methyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate CAS No. 2248268-00-8

Methyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate

Cat. No.: B2980473
CAS No.: 2248268-00-8
M. Wt: 275.12
InChI Key: FWEDYIWHGDCVNR-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate is a thiophene derivative characterized by the presence of an amino group, a bromomethyl group, a cyano group, and a carboxylate ester group. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and diverse chemical reactivity, making them valuable in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-amino-4-cyanothiophene-2-carboxylate as the core structure.

  • Halogenation: Bromination of the methyl group at the 3-position can be achieved using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM).

  • Esterification: The carboxylate ester group is introduced by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, allowing for precise control over reaction conditions and quality.

  • Continuous Flow Process: This method involves the continuous introduction of reactants and removal of products, enhancing efficiency and scalability.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group using reagents like potassium permanganate (KMnO4).

  • Reduction: The cyano group can be reduced to an amine using hydrogen gas (H2) and a suitable catalyst.

  • Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, alkaline medium.

  • Reduction: H2, palladium on carbon (Pd/C) catalyst.

  • Substitution: Sodium hydroxide (NaOH), aqueous medium.

Major Products Formed:

  • Nitro Derivatives: Resulting from the oxidation of the amino group.

  • Amine Derivatives: Resulting from the reduction of the cyano group.

  • Substitution Products: Resulting from the nucleophilic substitution of the bromomethyl group.

Scientific Research Applications

Chemistry: Methyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis and materials science.

Medicine: The compound's derivatives may exhibit pharmacological properties, making them candidates for therapeutic agents in various medical treatments.

Industry: Thiophene derivatives are used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate exerts its effects depends on its specific derivatives and applications. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the specific application and derivative.

Comparison with Similar Compounds

  • Methyl 3-amino-5-bromo-2-methylbenzoate: Another thiophene derivative with similar functional groups but differing in the position of the bromomethyl group.

  • Benzyl bromide: A compound with a bromomethyl group attached to a benzene ring, used as a reagent for introducing benzyl groups.

Properties

IUPAC Name

methyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2S/c1-13-8(12)6-4(2-9)5(3-10)7(11)14-6/h2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEDYIWHGDCVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)N)C#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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